

Quantitative Comparison of MET TKIs' Response Duration

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Compound Focus: Capmatinib Hydrochloride

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The table below summarizes the key efficacy metrics, including duration of response (DOR), for approved MET TKIs based on their pivotal Phase 2 trials [1].

MET TKI	Trial Name	Patient Population	Objective Response Rate (ORR)	Median Duration of Response (DOR)	Median Progression-Free Survival (PFS)
Capmatinib	GEOMETRY mono-1	Treatment-naïve	68%	12.6 months [2]	Not Fully Specified in Sources
		Pre-treated	41%	9.7 months [2]	Not Fully Specified in Sources
Tepotinib	VISION	Treatment-naïve & Pre-treated (Combined)	56%* (All Comers)	11.1 months* (All Comers) [1]	11.0 months* (All Comers) [1]
Savolitinib	NCT02897479	Treatment-naïve & Pre-	49.2% (Overall)	6.8 months (Overall) [1]	6.9 months (Overall) [1]

MET TKI	Trial Name	Patient Population	Objective Response Rate (ORR)	Median Duration of Response (DOR)	Median Progression-Free Survival (PFS)
		treated (Combined)			
Gumarontinib	GLORY	Treatment-naïve & Pre-treated (Combined)	66% (Overall)	8.3 months (Overall) [1]	7.6 months (Overall) [1]
Vebreltinib	KUNPENG	Treatment-naïve & Pre-treated (Combined)	75% (Overall)	12.4 months (Overall) [1]	14.3 months (Overall) [1]
Crizotinib	PROFILE 1001	Pre-treated	32%	9.1 months [1]	7.3 months [1]

Note: The data for Tepotinib is reported for the combined population of treatment-naïve and previously treated patients in the VISION trial. ORR for the Asian subgroup in VISION was 58.9% with a DOR of 14.3 months [1].

Experimental Protocols and Methodologies

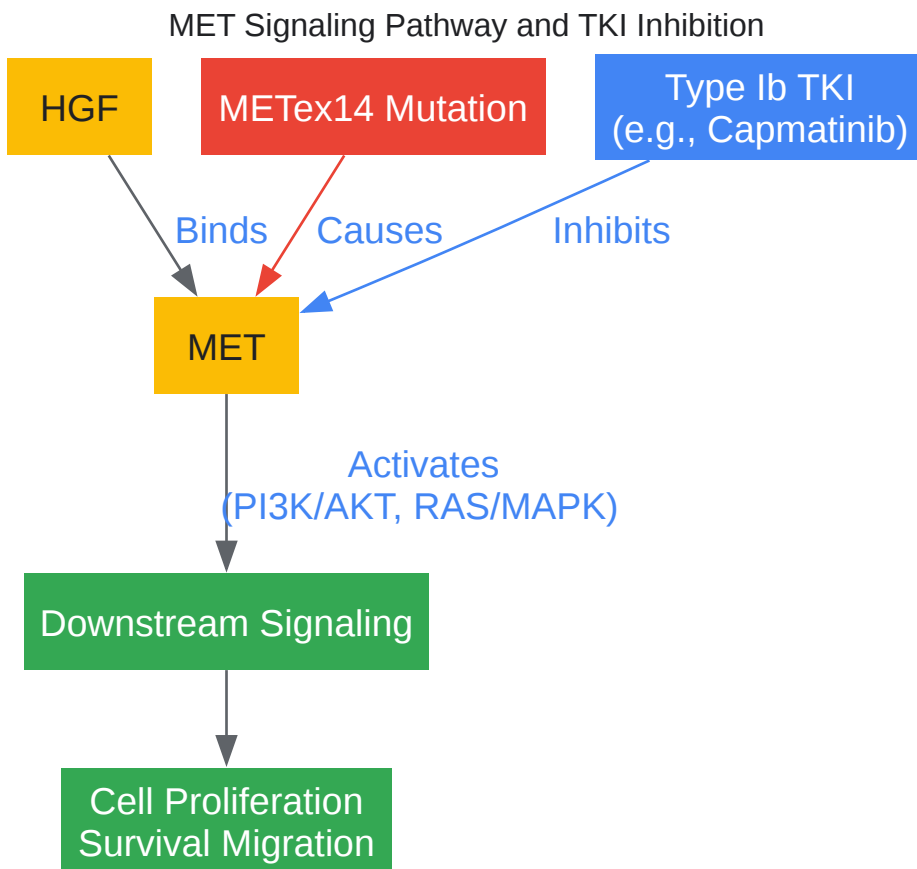
The data in the comparison table is derived from single-arm, multi-center Phase 2 clinical trials, which share core methodological principles.

- Trial Designs:** All listed trials (**GEOMETRY mono-1** for capmatinib [2] [3], **VISION** for tepotinib [1], **GLORY** for gumarontinib [1], **KUNPENG** for vebreltinib [1], and **NCT02897479** for savolitinib [1]) were open-label studies enrolling patients with advanced or metastatic NSCLC harboring **METex14 skipping mutations**. The primary endpoint for all was **Objective Response Rate (ORR)** assessed by an independent review committee (BIRC) [1].
- Patient Cohorts:** Trials typically stratified patients into cohorts based on prior therapy. Capmatinib's GEOMETRY mono-1 trial, for example, had distinct cohorts for treatment-naïve and previously treated patients, allowing for a direct comparison of efficacy within the same trial framework [2].

- **Response Assessment:** Tumor response was systematically evaluated using **RECIST 1.1 criteria** (Response Evaluation Criteria in Solid Tumors). Patients underwent regular radiologic tumor assessments (e.g., via CT scans) at predefined intervals. The **Duration of Response (DOR)** was calculated from the time of initial response until documented disease progression or death [1] [3].

MET Signaling Pathway and Drug Mechanism

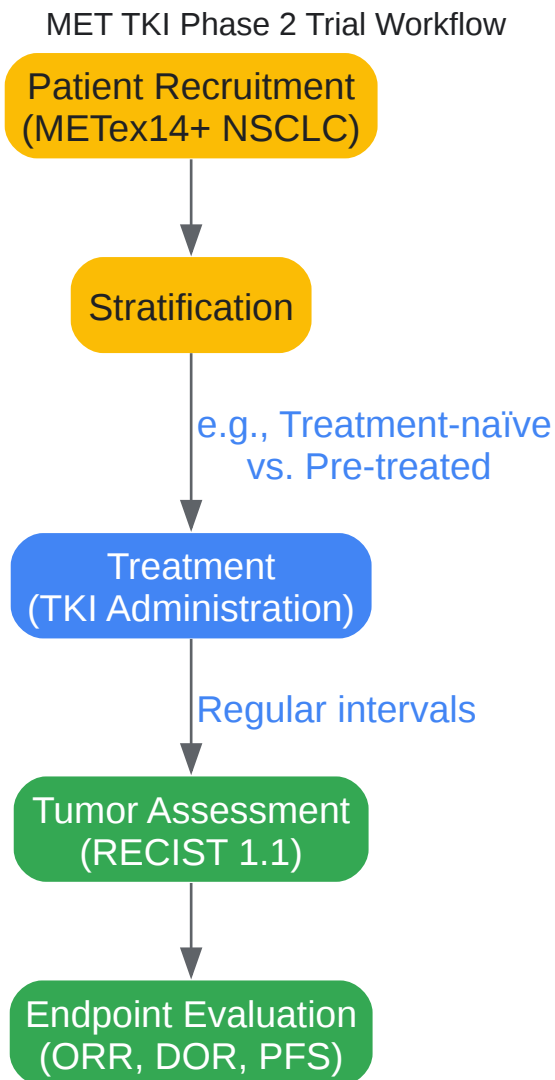
The following diagram illustrates the MET signaling pathway and the mechanism of action for MET TKIs like capmatinib.



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Clinical Trial Workflow for MET TKI Evaluation

This diagram outlines the general workflow of the Phase 2 clinical trials that generated the efficacy data.



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Key Insights for Researchers

- **Capmatinib's Position:** Capmatinib shows strong performance, especially in the first-line setting where its **68% ORR and 12.6-month DOR** are highly competitive [2]. The longer DOR in treatment-naïve patients underscores the potential benefit of early intervention with potent MET inhibition.
- **Emerging Contenders:** While cross-trial comparisons require caution, **vebreltinib** reported a notably high ORR (75%) and a DOR of 12.4 months in its trial, making it another highly active agent in this class [1].
- **Overcoming Resistance:** A key area of development is overcoming on-target resistance mutations like those at residues D1228 and Y1230. **Type II MET TKIs** are being investigated for their potential to overcome this resistance, which is a limitation of Type I inhibitors like capmatinib and tepotinib [1].

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